Pyrimidine, 4-methyl-2-(2-propenylthio)-

Anticoccidial Structure-Activity Relationship Thioether Unsaturation

Pyrimidine, 4-methyl-2-(2-propenylthio)- (CAS 61767-97-3) is a heterocyclic thioether belonging to the 2-alkylthiopyrimidine class, characterized by a 4-methyl substituent and a 2-propenylthio (allylthio) group at the C2 position. This unsaturated S-allyl motif distinguishes it from saturated 2-alkylthio analogs and confers unique reactivity as both a synthetic intermediate and a potential pharmacophore, where the olefinic side chain can enhance biological activity compared to saturated congeners.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 61767-97-3
Cat. No. B14551620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-methyl-2-(2-propenylthio)-
CAS61767-97-3
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC=C
InChIInChI=1S/C8H10N2S/c1-3-6-11-8-9-5-4-7(2)10-8/h3-5H,1,6H2,2H3
InChIKeyQUYDMKWGFXTGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 4-methyl-2-(2-propenylthio)- (CAS 61767-97-3): Structural and Reactivity Profile for Research and Industrial Sourcing


Pyrimidine, 4-methyl-2-(2-propenylthio)- (CAS 61767-97-3) is a heterocyclic thioether belonging to the 2-alkylthiopyrimidine class, characterized by a 4-methyl substituent and a 2-propenylthio (allylthio) group at the C2 position [1]. This unsaturated S-allyl motif distinguishes it from saturated 2-alkylthio analogs and confers unique reactivity as both a synthetic intermediate [2] and a potential pharmacophore, where the olefinic side chain can enhance biological activity compared to saturated congeners [1]. The compound is primarily encountered as a research chemical and building block for medicinal chemistry and photographic applications [3].

Why Generic 2-Alkylthiopyrimidines Cannot Simply Replace Pyrimidine, 4-methyl-2-(2-propenylthio)- in Specialized Applications


Substituting Pyrimidine, 4-methyl-2-(2-propenylthio)- with a simple saturated 2-alkylthio analog (e.g., 2-methylthio-4-methylpyrimidine, CAS 14001-63-9) eliminates the terminal olefin critical for downstream reactivity and biological performance. The allylthio group enables thio-Claisen rearrangements to access C5-functionalized pyrimidines that are inaccessible with methylthio or ethylthio congeners [1]. Furthermore, class-level evidence in pyrazolo[3,4-d]pyrimidine nucleosides demonstrates that unsaturated 4-allylthio derivatives exhibit superior in vivo activity against Eimeria tenella compared to their saturated counterparts, a structure-activity trend directly relevant to the 2-allylthio substitution pattern [2]. Without the double bond, both the synthetic versatility and the potential for enhanced target engagement are forfeited.

Quantitative Differentiation Evidence for Pyrimidine, 4-methyl-2-(2-propenylthio)- Against Closest Analogs


In Vivo Anticoccidial Activity: Unsaturated Allylthio vs. Saturated Alkylthio Congeners in a Pyrimidine Scaffold Context

In a study of pyrazolo[3,4-d]pyrimidine ribonucleosides, the unsaturated 4-allylthio and 4-crotylthio derivatives demonstrated superior in vivo efficacy against Eimeria tenella compared to their saturated alkylthio congeners. This class-level SAR, where the presence of a double bond in the thioether side chain enhances biological activity, directly supports the selection of the 2-allylthio-substituted target compound over its saturated 2-alkylthio analogs for applications where target engagement potency is critical [1].

Anticoccidial Structure-Activity Relationship Thioether Unsaturation

Synthetic Intermediate Yield: Allylthio-Pyrimidine as a Key Precursor for Nitrofuran Antibacterial Agents

2-Alkylthio-4-methylpyrimidines, including the allylthio derivative, are reported as essential intermediates for synthesizing 2-alkylthio-4-(5-nitro-2-furylalkenyl)pyrimidines with antibacterial activity. The condensation reaction of 2-alkylthio-4-methylpyrimidines (IV) with 5-nitro-2-furyl-aldehydes proceeds in 'fairly good yield' to give the active products (VI). Among the final compounds, the 2-methylthio derivative exhibited the highest antibacterial activity against E. coli O-18 and S. aureus 209P [1]. While the exact target compound's downstream antibacterial activity is not quantitatively detailed in this study, its role as a precursor is validated, and the allyl group provides an orthogonal synthetic handle (olefin metathesis, thio-Claisen rearrangement) unavailable in the methylthio analog.

Antibacterial Nitrofuran Synthetic Intermediate

Thio-Claisen Rearrangement Reactivity: Allylthio-Pyrimidines Enable C5 Functionalization Inaccessible to Saturated Thioethers

The presence of an allylthio group at the 4-position of pyrimidin-2-ones permits thio-Claisen rearrangement to yield 5-allyl-4-thiouracil derivatives. This reactivity is specific to the allyl (propenyl) moiety and cannot be replicated by methylthio, ethylthio, or other saturated 2-alkylthio substituents. The target compound, with its 2-allylthio substitution, is positioned for analogous thio-Claisen reactivity, enabling late-stage C5 functionalization that saturated analogs do not support [1].

Thio-Claisen Rearrangement C–H Functionalization Pyrimidine Derivatization

Photographic DIR Coupler Utility: Allylthio-Substituted Heterocycles in Fuji Photo Film Patents

A Japanese patent from Fuji Photo Film Co Ltd describes allylthio-substituted heterocyclic compounds, including pyrimidines, as particularly useful as Development Inhibitor Releasing (DIR) couplers or intermediates for photographic chemicals. The patent discloses a high-yield synthesis using an allylic alcohol and a mercaptopyrimidine in the presence of a Lewis acid (e.g., ZnI₂) at 0–60°C for 1–18 hours [1]. While saturated alkylthiopyrimidines (e.g., 2-methylthio analogs) may serve as general intermediates, the patent specifically targets allylthio compounds for photographic applications, suggesting a functional advantage conferred by the allyl group in this industrial context.

Photographic Chemistry DIR Coupler Heterocyclic Synthesis

Procurement-Driven Application Scenarios for Pyrimidine, 4-methyl-2-(2-propenylthio)- Based on Differential Evidence


Medicinal Chemistry: Antiparasitic Lead Optimization Leveraging Allylthio Unsaturation

Research groups pursuing anticoccidial or antiparasitic agents should select Pyrimidine, 4-methyl-2-(2-propenylthio)- over saturated 2-alkylthio analogs based on class-level SAR evidence that unsaturated allylthio side chains enhance in vivo efficacy against Eimeria species [1]. The compound serves as both a direct screening candidate and a scaffold for further derivatization of the olefinic side chain, potentially improving potency beyond what is achievable with methylthio or ethylthio congeners. Procurement is justified for any SAR campaign where side-chain unsaturation is hypothesized to improve target engagement or pharmacokinetics.

Synthetic Methodology: Divergent C5-Functionalization via Thio-Claisen Rearrangement

For organic synthesis laboratories developing novel pyrimidine derivatives, the allylthio group is a strategic choice because it uniquely enables thio-Claisen rearrangement to install functionality at the C5 position [2]. Saturated analogs (e.g., 2-methylthio-4-methylpyrimidine) lack this reactivity entirely. Procuring the allylthio compound provides access to a broader chemical space and supports diversity-oriented synthesis, especially when combined with subsequent olefin metathesis or cross-coupling reactions on the rearranged product.

Anti-Infective Agent Synthesis: Nitrofuran-Pyrimidine Hybrids Requiring 2-Alkylthio-4-methylpyrimidine Precursors

Researchers synthesizing nitrofuran-containing antibacterial agents can employ Pyrimidine, 4-methyl-2-(2-propenylthio)- as a key intermediate for acid-catalyzed condensation with 5-nitro-2-furyl-aldehydes [3]. While the methylthio analog may yield compounds with higher direct antibacterial activity in the resulting series, the allylthio starting material offers the added advantage of a reactive terminal alkene for late-stage diversification. Procurement of the allylthio variant is recommended when the synthetic strategy includes postsynthetic modifications such as Heck coupling, metathesis, or hydrothiolation.

Photographic Chemistry R&D: DIR Coupler Development Using Allylthio Heterocycles

Industrial R&D programs focused on color photographic chemistry should prioritize the procurement of allylthio-substituted pyrimidines based on Fuji Photo Film's patent precedent for DIR coupler applications [4]. The allylthio group is specifically claimed in the context of heterocyclic DIR coupler synthesis, providing a regulatory and technical rationale for selecting this compound over generic saturated alkylthiopyrimidines that lack equivalent patent-backed industrial validation.

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